molecular formula C16H23NO4S2 B4025775 N-(2-cyclohexylsulfanylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(2-cyclohexylsulfanylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B4025775
M. Wt: 357.5 g/mol
InChI Key: MMCJKHWBBDSSIT-UHFFFAOYSA-N
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Description

N-(2-cyclohexylsulfanylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a benzodioxine, and a cyclohexylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexylsulfanylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxine Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzodioxine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Cyclohexylsulfanyl Group: This is typically done through a nucleophilic substitution reaction where a cyclohexylthiol is reacted with an appropriate alkyl halide derivative of the benzodioxine-sulfonamide intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexylsulfanylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

    Substitution: The benzodioxine ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated benzodioxine derivatives.

Scientific Research Applications

N-(2-cyclohexylsulfanylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of N-(2-cyclohexylsulfanylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through its sulfonamide group, which can mimic the structure of natural substrates or inhibitors. The benzodioxine ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclohexylsulfanylethyl)-2-phenylacetamide
  • N-(2-cyclohexylsulfanylethyl)-2-methylbenzamide
  • N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide

Uniqueness

N-(2-cyclohexylsulfanylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the presence of the benzodioxine ring, which is not commonly found in similar compounds. This ring structure can provide additional sites for chemical modification and may enhance the compound’s stability and binding properties in biological systems.

Properties

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S2/c18-23(19,17-8-11-22-13-4-2-1-3-5-13)14-6-7-15-16(12-14)21-10-9-20-15/h6-7,12-13,17H,1-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCJKHWBBDSSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-cyclohexylsulfanylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(2-cyclohexylsulfanylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(2-cyclohexylsulfanylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(2-cyclohexylsulfanylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(2-cyclohexylsulfanylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
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N-(2-cyclohexylsulfanylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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